Methyl 5-hydroxy-4-methylpentanoate

Description

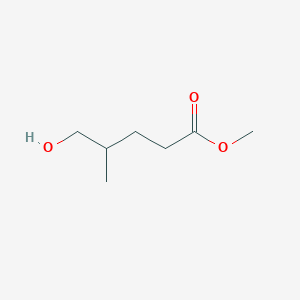

Methyl 5-hydroxy-4-methylpentanoate is a methyl ester derivative of 5-hydroxy-4-methylpentanoic acid, characterized by a hydroxyl group at the fifth carbon and a methyl branch at the fourth carbon of its pentanoate backbone. Specifically, it is upregulated in colorectal cancer (CRC) patients' saliva, alongside metabolites like N-acetylputrescine and 2-hydroxypentanoate . Its structural features, including ester and hydroxyl functional groups, influence its polarity, solubility, and biological activity, making it distinct from simpler esters or purely aliphatic compounds.

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl 5-hydroxy-4-methylpentanoate |

InChI |

InChI=1S/C7H14O3/c1-6(5-8)3-4-7(9)10-2/h6,8H,3-5H2,1-2H3 |

InChI Key |

VHPQBFVAZMJOBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)OC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4R)-5-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of (4R)-5-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reduction of methyl (4R)-5-oxo-4-methylpentanoate using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction step converts the keto group to a hydroxyl group, yielding the desired hydroxy ester.

Industrial Production Methods

In an industrial setting, the production of methyl (4R)-5-hydroxy-4-methylpentanoate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized catalysts can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-5-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloro group.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: Methyl (4R)-5-oxo-4-methylpentanoate

Reduction: Methyl (4R)-5-hydroxy-4-methylpentanol

Substitution: Methyl (4R)-5-chloro-4-methylpentanoate

Scientific Research Applications

Methyl (4R)-5-hydroxy-4-methylpentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

Medicine: It serves as a building block in the development of drugs and therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl (4R)-5-hydroxy-4-methylpentanoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of ester, hydroxyl, and methyl groups . Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- This compound differs from 2-hydroxypentanoate in functional groups (ester vs. carboxylic acid) and hydroxyl position, which may explain its specificity in CRC detection .

- The carbamate-containing analog (C₁₀H₁₉NO₅) has a higher molecular weight and undefined toxicity, contrasting with the target compound’s biomarker role .

Spectroscopic and Physical Properties

- Infrared Spectroscopy: this compound likely exhibits IR peaks for ester carbonyl (~1730 cm⁻¹) and hydroxyl (~3200–3600 cm⁻¹), distinguishing it from non-hydroxylated esters (e.g., methyl butanoate’s peak at ~1732 cm⁻¹) .

- Molecular Weight: At 144.17 g/mol, it is heavier than methyl butanoate (102.13 g/mol) but lighter than carbamate-containing analogs (233.26 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.